Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S.K/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6;/h1-5,12H,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNBGNCTNYBLA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6KN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 5-amino-1,3-thiazole-4-carboxylic acid with pyridine-3-amine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate has the following chemical characteristics:
- Molecular Formula : C9H6KN3O2S
- Molecular Weight : 259.33 g/mol
- CAS Number : 1820608-70-5
- Chemical Structure : The compound features a thiazole ring substituted with a pyridine and an amino group, which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines. For instance, research on related thiazole derivatives indicates promising results in inhibiting tumor growth, suggesting that this compound could be a lead for developing new anticancer therapies .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as a potassium-competitive acid blocker (P-CAB), which may be beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism involves the inhibition of H(+),K(+)-ATPase activity, which regulates gastric acid secretion .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A comparative analysis of its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli shows significant inhibitory effects, indicating its potential use in developing new antibiotics .
| Tested Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3 µg/mL |
| Bacillus subtilis | 6 µg/mL |
| Escherichia coli | 3 µg/mL |
| Pseudomonas aeruginosa | 3 µg/mL |
Industrial Applications
While primarily studied for its medicinal properties, this compound also holds potential for industrial applications. Its unique chemical structure allows it to be utilized in the synthesis of various agrochemicals and pharmaceuticals. The compound's stability and reactivity make it suitable for incorporation into complex chemical syntheses used in drug development.
Mechanism of Action
The mechanism of action of Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial or viral pathways.
Comparison with Similar Compounds
Ethyl 5-[(Pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate
Structural Differences : Replaces the potassium carboxylate with an ethyl ester group.
Properties :
- Solubility : Less water-soluble due to the lipophilic ethyl group, favoring organic solvents.
- Applications : Primarily used in synthetic intermediates for further derivatization (e.g., hydrolysis to the carboxylate form).
Research Findings : Listed in CymitQuimica’s catalog, though current availability is discontinued, suggesting niche or specialized use .
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Structural Differences : Substitutes the thiazole ring with a 1,2,3-triazole and introduces a formyl group.
Properties :
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), unlike the carboxylate.
- Research Context: Synthesized as a precursor for triazole-based pharmacophores, highlighting its utility in drug discovery .
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol
Structural Differences : Replaces the thiazole with a 1,2,4-triazole and substitutes the carboxylate with a thiol group.
Properties :
- Chemical Behavior : Thiol (-SH) groups participate in disulfide bonds or metal coordination, contrasting with the carboxylate’s ionic interactions.
- Stability: Thiols are prone to oxidation, requiring stabilizers in formulations, whereas carboxylates are more stable .
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
Structural Differences : Features a benzothiazole fused ring system and a pyrazole moiety.
Properties :
- Lipophilicity : The benzothiazole increases hydrophobicity, improving membrane permeability in drug candidates.
- Biological Activity : Pyrazole-benzothiazole hybrids are explored for antimicrobial or anticancer activity, diverging from the pyridine-thiazole scaffold’s applications .
Molecular Weight : 302.35 g/mol (C₁₄H₁₄N₄O₂S), comparable to the target compound .
Key Comparative Insights
- Counterion Impact : Potassium salts improve solubility for aqueous applications, while ethyl esters or neutral analogs suit organic-phase reactions .
- Heterocycle Choice : Thiazoles vs. triazoles/benzothiazoles alter electronic properties and binding modes, influencing their roles in catalysis or pharmacology .
- Functional Groups : Carboxylates (ionic), thiols (reactive), and esters (hydrolyzable) dictate stability and derivatization pathways .
Biological Activity
Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological and pharmacological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₆KN₃O₂S
Molecular Weight: 259.33 g/mol
CAS Number: 1820608-70-5
The compound features a pyridine ring, a thiazole ring, and a carboxylate group, which contribute to its unique chemical properties and biological activities .
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound can interact with specific enzymes involved in microbial growth or inflammation pathways, potentially inhibiting their activity.
- Receptor Binding: It may bind to particular receptors, modulating signaling pathways that affect cellular responses .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound is being investigated for its potential to inhibit the growth of various pathogens. The thiazole moiety is known for its role in enhancing antimicrobial efficacy .
Antitumor Activity
Thiazole derivatives have shown promise as antitumor agents. For instance, structural modifications in related compounds have led to significant cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring appears crucial for enhancing antitumor efficacy .
Table: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study examining a series of thiazole derivatives, one compound demonstrated effective inhibition of TNF-alpha release from human monocytic cells stimulated by lipopolysaccharide. This highlights the potential for this compound to serve as a lead candidate for developing anti-inflammatory drugs .
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The pyridinyl proton signals (δ 8.5–9.0 ppm) and thiazole protons (δ 6.5–7.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+K]⁺ ion).
- FTIR : Carboxylate C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) validate functional groups .
- Elemental Analysis : Quantify C, H, N, S content to confirm stoichiometry.
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement:
- Data Collection : At 100 K with Mo/Kα radiation.
- Resolution : Aim for <1.0 Å to resolve hydrogen-bonding networks involving the pyridinylamino group and carboxylate .
- Validation : Check R-factors (<5%) and electron density maps for disordered regions. Compare bond lengths/angles with similar thiazole derivatives in the Cambridge Structural Database .
What computational strategies predict the bioactivity of this compound?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, enzymes). The pyridinylamino group may engage in π-π stacking or hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS). Focus on salt bridges involving the potassium ion and active-site residues .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC₅₀ values from enzyme assays .
How can stability studies under varying conditions inform formulation strategies?
Advanced Question
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C expected for thiazole derivatives).
- pH Stability : Use HPLC to monitor degradation in buffers (pH 2–12). The carboxylate group may protonate at low pH, altering solubility .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products via LC-MS .
What biochemical assays evaluate its enzyme inhibition potential?
Advanced Question
- Kinase Inhibition : Use ADP-Glo™ assays (Promega) to measure ATP consumption in kinase reactions (e.g., EGFR, Src).
- IC₅₀ Determination : Conduct dose-response curves with purified enzymes (e.g., carbonic anhydrase). The thiazole core may chelate metal ions in active sites .
- Mechanistic Studies : Employ stopped-flow kinetics to assess competitive vs. non-competitive inhibition modes. Compare with control inhibitors like acetazolamide .
How does the potassium counterion influence solubility and bioavailability?
Advanced Question
- Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF). The potassium salt likely enhances aqueous solubility vs. the free acid .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. The carboxylate may limit passive diffusion, requiring prodrug strategies .
- Salt Screening : Test alternative cations (Na⁺, Mg²⁺) via powder X-ray diffraction (PXRD) to optimize crystallinity and dissolution rates .
How can synthetic byproducts be identified and minimized?
Advanced Question
- HPLC-MS : Detect impurities (e.g., unreacted 3-aminopyridine or oxidized thiazole derivatives).
- Reaction Optimization : Vary temperature, solvent (DMF vs. acetonitrile), and catalysts to suppress side reactions. For example, using anhydrous K₂CO₃ in DMF reduces hydrolysis of the carboxylate .
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or ethanol .
What strategies validate the compound’s purity for in vivo studies?
Advanced Question
- HPLC-DAD/ELSD : Achieve >98% purity with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- Residual Solvents : Conduct GC-MS per ICH Q3C guidelines.
- Elemental Impurities : Use ICP-MS to ensure compliance with USP <232> limits (e.g., heavy metals <10 ppm) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Question
- Substituent Variation : Synthesize analogs with halogenated pyridines or methylated thiazoles. Assess changes in logP (HPLC-derived) and bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate for solubility, pyridinylamino for target binding) using MOE or Discovery Studio.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to explore targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
